

# Unveiling the Antiviral Potential of C60 Fullerene and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The unique cage-like structure of Buckminsterfullerene (C60) and its derivatives has garnered significant attention in the field of antiviral research. This technical guide provides an in-depth analysis of the antiviral properties of these carbon allotropes, colloquially referred to as "compound 60" in various research contexts. This document summarizes the quantitative data on their efficacy against a range of viruses, details the experimental protocols used to ascertain their activity, and visualizes the proposed mechanisms of action and experimental workflows. The evidence presented herein underscores the potential of C60 fullerene derivatives as a platform for the development of novel antiviral therapeutics.

## Introduction

Since their discovery, fullerenes have been explored for a myriad of biomedical applications. Their high surface area-to-volume ratio, hydrophobicity, and amenability to functionalization make them ideal scaffolds for interacting with biological systems. In the context of virology, derivatives of C60 have demonstrated potent inhibitory effects against various human and animal viruses. This activity is largely attributed to their ability to interfere with critical stages of the viral life cycle, from host cell entry to replication and maturation. This guide will focus on the antiviral properties of C60 and its functionalized forms against several key viral pathogens.



## **Quantitative Antiviral Activity**

The antiviral efficacy of C60 fullerene derivatives has been quantified against several viruses. The following tables summarize the key findings from in vitro studies.

## **Table 1: Anti-HIV Activity of C60 Fullerene Derivatives**



| Compoun<br>d/Derivati<br>ve                                     | Assay<br>Type                   | IC50 /<br>EC50                  | Cytotoxic ity (CC50) | Selectivit y Index (SI = CC50/EC 50) | Virus<br>Strain | Referenc<br>e |
|-----------------------------------------------------------------|---------------------------------|---------------------------------|----------------------|--------------------------------------|-----------------|---------------|
| Water-<br>soluble<br>C60<br>derivative                          | HIV-1<br>Protease<br>Inhibition | -                               | -                    | -                                    | HIV-1           | [1]           |
| Fullerene<br>carboxylic<br>acid<br>potassium<br>salt            | Cytopathici<br>ty Assay         | 1.20 ± 0.44<br>μΜ (IC50)        | >52 μM               | >43                                  | HIV-1           | [2][3]        |
| Fullerene<br>carboxylic<br>acid<br>derivative<br>45             | HIV-1<br>Inhibition             | 2.2 μM<br>(IC50)                | -                    | -                                    | HIV-1           | [3]           |
| Fullerene<br>carboxylic<br>acid<br>derivative<br>46             | HIV-1<br>Inhibition             | 6.3 μM<br>(IC50)                | -                    | -                                    | HIV-1           | [3]           |
| Quaternary<br>ammonium<br>pyrrolidine<br>derivatives<br>(16-19) | HIV-1<br>Inhibition             | 0.40–2.60<br>μM (EC50)          | -                    | -                                    | HIV-1           | [4]           |
| Fullerene-<br>pyrrolidine<br>derivative                         | HIV-1<br>Replication            | Potent<br>inhibition at<br>3 µM | -                    | -                                    | HIV-1 NL4-      | [5]           |
| Proline-<br>type                                                | HIV<br>Protease                 | Low<br>micromolar               | -                    | -                                    | HIV-1           | [6]           |





fullerene derivatives

(11a-d, 12)

Inhibition range (IC50)

Table 2: Anti-Influenza Virus Activity of C60 Fullerene Derivatives



| Compound/De rivative           | Assay Type                       | IC50           | Virus Strain(s)     | Reference |
|--------------------------------|----------------------------------|----------------|---------------------|-----------|
| Fullerene<br>derivative no. 2  | Plaque<br>Reduction Assay        | 57 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| Fullerene<br>derivative no. 4  | Plaque<br>Reduction Assay        | 70 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| 91 μΜ                          | A/Aichi/2/68<br>(H3N2)           | [7]            |                     |           |
| Fullerene<br>derivative no. 5  | Plaque<br>Reduction Assay        | 37 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| Fullerene<br>derivative no. 6  | Plaque<br>Reduction Assay        | 20 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| 31 μΜ                          | A/Aichi/2/68<br>(H3N2)           | [7]            |                     |           |
| Fullerene<br>derivative no. 8  | Plaque<br>Reduction Assay        | 37 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| Fullerene<br>derivative no. 11 | Plaque<br>Reduction Assay        | 44 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| Fullerene<br>derivative no. 12 | Plaque<br>Reduction Assay        | 78 μΜ          | A/PR/8/34<br>(H1N1) | [7]       |
| 63 μΜ                          | A/Aichi/2/68<br>(H3N2)           | [7]            |                     |           |
| Fullerenol<br>C60(OH)36        | Hemagglutinatio<br>n & MTT Assay | SI = 9.9 ± 4.6 | A(H1N1)pdm09        | [8]       |
| SI = 12.5 ± 1.3                | A(H3N2)                          | [8]            |                     |           |

**Table 3: Anti-Coronavirus Activity of C60 Fullerene** 



| Compound/De rivative            | Assay Type                                | Viral Titer<br>Reduction | Virus                                    | Reference |
|---------------------------------|-------------------------------------------|--------------------------|------------------------------------------|-----------|
| Water-soluble<br>C60 fullerenes | TCID50 Assay                              | 2.00 TCID50/mL           | Swine<br>Coronavirus (α-<br>coronavirus) | [9]       |
| ≥2.28<br>TCID50/mL              | Bovine<br>Coronavirus (β-<br>coronavirus) | [9]                      |                                          |           |

## **Mechanisms of Antiviral Action**

The antiviral activity of C60 fullerene derivatives stems from their ability to interfere with various stages of the viral life cycle. The proposed mechanisms are multifaceted and often depend on the specific functional groups attached to the fullerene cage.

## **Inhibition of Viral Enzymes**

A primary mechanism of action is the direct inhibition of essential viral enzymes. The hydrophobic surface of the C60 core can fit into the active sites of viral proteases and polymerases, blocking their function.

- HIV-1 Protease Inhibition: The C60 moiety can act as a competitive inhibitor by occupying the hydrophobic active site of HIV-1 protease, an enzyme crucial for viral maturation.[1] This prevents the cleavage of viral polyproteins into functional proteins.
- Influenza PA Endonuclease Inhibition: Fullerene derivatives have been shown to inhibit the PA endonuclease activity of the influenza virus RNA polymerase.[7][10] This enzyme is responsible for the "cap-snatching" process, where the virus cleaves host cell mRNAs to prime its own transcription. By blocking this activity, viral replication is halted.
- Coronavirus 3CLpro and RdRp Inhibition: In silico studies suggest that C60 can bind to the catalytic pocket of the 3C-like protease (3CLpro) and the RNA synthesis pore of the RNAdependent RNA polymerase (RdRp) of SARS-CoV-2, thereby inhibiting their function.[11]





Click to download full resolution via product page

**Caption:** Inhibition of viral enzymes by C60 derivatives.

## **Interference with Viral Entry**

Functionalized fullerenes can also prevent the initial stages of viral infection by blocking the interaction between the virus and host cell receptors.

 Coronavirus Spike Protein and ACE2 Interaction: C60 has been shown in silico to form stable complexes with the ACE2 protein, the primary receptor for SARS-CoV-2.[9] This interaction could sterically hinder the binding of the viral spike protein to ACE2, thereby preventing viral entry. Furthermore, simulations suggest that fullerene derivatives can directly interact with the spike protein.[12][13]



Click to download full resolution via product page

**Caption:** C60-mediated inhibition of viral entry.

## **Experimental Protocols**

The following sections provide an overview of the key experimental methodologies used to evaluate the antiviral properties of C60 fullerene derivatives.



## Cytotoxicity Assays (e.g., MTT Assay)

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death.

#### Methodology:

- Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for coronaviruses) in a 96-well plate and incubate until a confluent monolayer is formed.
- Compound Addition: Prepare serial dilutions of the C60 derivative in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.





Click to download full resolution via product page

Caption: Workflow for a typical MTT cytotoxicity assay.



## **In Vitro Antiviral Activity Assays**

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

#### Methodology:

- Cell Seeding: Grow a confluent monolayer of susceptible cells in 6- or 12-well plates.
- Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
- Compound Treatment: Remove the virus inoculum, wash the cells, and overlay them with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the C60 derivative.
- Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
- Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye (e.g., crystal violet) to visualize the plaques (areas of dead or destroyed cells).
- Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This biochemical assay specifically measures the inhibition of the influenza PA endonuclease enzyme.

#### Methodology:

- Recombinant Protein: Purify the recombinant PA endonuclease domain of the influenza virus.
- Reaction Mixture: Prepare a reaction buffer containing the purified PA endonuclease, a single-stranded DNA substrate (e.g., M13 mp18), and various concentrations of the fullerene derivative.
- Incubation: Incubate the reaction mixture at 37°C for a defined period.



- Analysis: Analyze the digestion of the DNA substrate by agarose gel electrophoresis.
   Inhibition of endonuclease activity will result in less degradation of the DNA substrate.
- Quantification: Quantify the band intensities on the gel to determine the level of inhibition.

## **Conclusion and Future Perspectives**

C60 fullerene and its derivatives have demonstrated significant potential as broad-spectrum antiviral agents. Their unique mode of action, often targeting conserved viral enzymes or critical virus-host interactions, makes them promising candidates for combating drug-resistant viral strains. The ability to functionalize the C60 core allows for the fine-tuning of their antiviral activity, solubility, and biocompatibility.

Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: To optimize the antiviral potency and selectivity of fullerene derivatives.
- In Vivo Efficacy and Safety: To translate the promising in vitro results into animal models and eventually clinical trials.
- Mechanism of Action Elucidation: To further unravel the intricate molecular interactions between fullerene derivatives and viral/host components.

The continued exploration of "compound 60" and its analogues holds great promise for the development of the next generation of antiviral drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Inhibition of the HIV-1 protease by fullerene derivatives. Model building studies and experimental verification (Journal Article) | OSTI.GOV [osti.gov]



- 2. Antiviral Fullerene | Encyclopedia MDPI [encyclopedia.pub]
- 3. Progress in Antiviral Fullerene Research PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fullerene Derivatives Strongly Inhibit HIV-1 Replication by Affecting Virus Maturation without Impairing Protease Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Anti-Influenza Activity of C60 Fullerene Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fullerenol C60(OH)36: Antioxidant, Cytoprotective, Anti-Influenza Virus Activity, and Self-Assembly in Aqueous Solutions and Cell Culture Media [mdpi.com]
- 9. Anticoronavirus activity of C60 fullerene: in silico and in vitro screening | Biophysical Bulletin [periodicals.karazin.ua]
- 10. Anti-Influenza Activity of C60 Fullerene Derivatives | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using nanomaterials as antivirals in the fight against COVID-19 Advanced Science News [advancedsciencenews.com]
- To cite this document: BenchChem. [Unveiling the Antiviral Potential of C60 Fullerene and its Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564359#understanding-the-antiviral-properties-of-compound-60]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com